5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid
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Overview
Description
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is a complex organic compound with a unique structure that includes a furoic acid core, a phenoxy methyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furoic acid with the phenoxy methyl group. Common reagents used in these steps include hydrazine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy methyl group can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID involves its interaction with specific molecular targets. The nitro group and pyrazole moiety are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and are known for their broad range of biological activities.
Indole Derivatives: Another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is unique due to its combination of a furoic acid core with a pyrazole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N5O7 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
5-[[4-[(Z)-C-methyl-N-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C20H19N5O7/c1-12(21-22-19(26)10-24-9-17(25(29)30)13(2)23-24)14-3-5-15(6-4-14)31-11-16-7-8-18(32-16)20(27)28/h3-9H,10-11H2,1-2H3,(H,22,26)(H,27,28)/b21-12- |
InChI Key |
RBRHDPBIKXVKCM-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)N/N=C(/C)\C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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